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molecular formula C7H8N2O2 B8784019 2-Ethyl-4-nitropyridine

2-Ethyl-4-nitropyridine

Cat. No. B8784019
M. Wt: 152.15 g/mol
InChI Key: CYBBSQRKLYDNFO-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

A solution of phosphorous trichloride (7.2 mL, 82 mmol) in CH2Cl2 was added to a cooled 0° C. solution of 2-ethyl-4-nitro-pyridine 1-oxide (3 g, 17.8 mmol) in CH2Cl2. The reaction was stirred for 2 hours and then warmed up to rt. After 3 hours the mixture was poured into ice, made basic with 15% NaOH and extracted with EtOAc. The organic extracts were dried over Na2SO4 and concentrated to a yellow oil that solidified on standing (2.56 g, 95%). 1H NMR (400 MHz, CDCl3): δ 1.40 (t, J=7.6 Hz, 3 H), 3.14 (d, J=7.6 Hz, 2 H), 8.04 (d, J=5.6 Hz, 1 H), 8.06 (s, 1 H), 8.92 (d, J=5.6 Hz, 1 H).
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.[CH2:5]([C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][N+:8]=1[O-])[CH3:6].[OH-].[Na+]>C(Cl)Cl>[CH2:5]([C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][N:8]=1)[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 3 hours the mixture was poured into ice
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil that

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C1=NC=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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